BenchChemオンラインストアへようこそ!

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Chiral building block Stereochemistry nAChR ligands

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 2135332-33-9, also referenced as 1434126-84-7) is a conformationally rigid, chiral bicyclic diamine belonging to the 3,8-diazabicyclo[4.2.0]octane (DBO) class. With molecular formula C₇H₁₄N₂, molecular weight 126.20 g/mol, a computed logP of -0.09, topological polar surface area of 15.27 Ų, and zero rotatable bonds (Fsp3 = 1.0), it possesses a fully saturated, stereochemically defined scaffold that serves as a versatile intermediate for constructing high-affinity nicotinic acetylcholine receptor (nAChR) ligands and β-lactamase inhibitors.

Molecular Formula C7H14N2
Molecular Weight 126.20
CAS No. 2135332-33-9
Cat. No. B3040525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
CAS2135332-33-9
Molecular FormulaC7H14N2
Molecular Weight126.20
Structural Identifiers
SMILESCN1CCC2CNC2C1
InChIInChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
InChIKeyFKLSALOSNKEZRE-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane CAS 2135332-33-9: Chiral Bicyclic Diamine Building Block for CNS and Anti-Infective Drug Discovery


(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 2135332-33-9, also referenced as 1434126-84-7) is a conformationally rigid, chiral bicyclic diamine belonging to the 3,8-diazabicyclo[4.2.0]octane (DBO) class [1]. With molecular formula C₇H₁₄N₂, molecular weight 126.20 g/mol, a computed logP of -0.09, topological polar surface area of 15.27 Ų, and zero rotatable bonds (Fsp3 = 1.0), it possesses a fully saturated, stereochemically defined scaffold that serves as a versatile intermediate for constructing high-affinity nicotinic acetylcholine receptor (nAChR) ligands and β-lactamase inhibitors [2][3]. The (1R,6S) absolute configuration—specifying the cis ring junction with defined chirality at both bridgehead positions—is critical because downstream biological activity of elaborated DBO derivatives is exquisitely sensitive to stereochemistry [2].

Why Generic 3,8-Diazabicyclo[4.2.0]octane Analogs Cannot Substitute for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane in Drug Discovery Programs


The 3,8-diazabicyclo[4.2.0]octane scaffold exists in multiple stereoisomeric and regioisomeric forms—including (1R,6S), (1S,6R), (1R,6R), and (1S,6S) configurations, as well as 3-methyl, 8-methyl, and unsubstituted variants—each of which presents distinct spatial orientation of the two nitrogen atoms and the N-methyl substituent [1]. In the Frost et al. nAChR agonist series, only compounds bearing the defined cis (1R,6S) configuration at the ring junction achieved picomolar binding affinity at the human α4β2 receptor, with even minor stereochemical perturbations leading to orders-of-magnitude reductions in potency [2]. Similarly, the N-methyl substitution position (3- vs 8-) fundamentally alters the basicity and hydrogen-bonding capacity of the scaffold: the 3-methyl isomer exhibits distinct pKa and reactivity that govern its suitability as a precursor for specific amide coupling and N-arylation reactions downstream . Substituting a racemic cis mixture, the (1S,6R) enantiomer, or an 8-methyl regioisomer introduces uncontrolled variables that can derail SAR interpretation, compromise enantiopurity of final drug candidates, or necessitate costly re-optimization of synthetic routes.

Quantitative Evidence Guide: (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane vs. Closest Analogs and Alternative Scaffolds


Stereochemical Identity: (1R,6S) Absolute Configuration vs. (1S,6R) Enantiomer or Racemic cis Mixture

The (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane possesses defined absolute stereochemistry at both bridgehead carbons, as confirmed by the InChI stereochemical descriptors (/t6-,7-/m0/s1) [1]. The enantiomeric (1S,6R) form (CAS not independently assigned for the free base) and racemic cis mixture (often sold under CAS 2135332-33-9 without stereochemical specification) are distinct chemical entities. In the foundational Frost et al. (2006) SAR study, the active nAChR agonist series was built exclusively on the (1R,6S)-configured 3,8-diazabicyclo[4.2.0]octane template; compounds 24, 25, 28, 30, 32, and 47 derived from this stereochemistry exhibited Ki values at hα4β2 that were equivalent to or greater than epibatidine, a potent natural nAChR agonist [2]. While the unelaborated 3-methyl core scaffold itself is not directly tested in these assays, the stereochemical requirement for downstream biological activity is unequivocally established by the SAR landscape of >40 analogs in this series [2].

Chiral building block Stereochemistry nAChR ligands

Regiochemical Differentiation: 3-Methyl vs. 8-Methyl Substitution on the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The 3-methyl substitution pattern (N-methyl on the 3-position nitrogen of the bicyclic system) is regioisomerically distinct from the 8-methyl substitution pattern. For the 8-methyl regioisomer (CAS 1378258-85-5), the predicted pKa is 11.11 ± 0.20, reflecting the higher basicity of the secondary amine at the 3-position when the methyl group resides at the 8-position . In contrast, for (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane, the N-methyl group at the 3-position renders the 3-nitrogen tertiary, leaving the 8-position as the more nucleophilic secondary amine (predicted pKa of the conjugate acid at this position is expected to be lower due to the electron-withdrawing inductive effect of the adjacent N-methyl group through the bicyclic framework) [1]. This difference directly governs chemoselectivity in downstream functionalization: the 3-methyl isomer is preferentially acylated or arylated at the 8-position nitrogen, whereas the 8-methyl isomer reacts at the 3-position nitrogen, yielding constitutionally distinct final products with different pharmacological profiles [2].

Regioisomer Basicity Synthetic intermediate

Scaffold Validation: 3,8-Diazabicyclo[4.2.0]octane Core Delivers Picomolar nAChR Affinity Surpassing Epibatidine

The 3,8-diazabicyclo[4.2.0]octane scaffold, when elaborated with appropriate aryl substituents at the nitrogen positions and bearing the correct (1R,6S) stereochemistry, has been validated as one of the most potent nAChR pharmacophores known. In the Frost et al. (2006) study, multiple elaborated analogs (compounds 24, 25, 28, 30, 32, and 47) exhibited Ki values at the human α4β2 nAChR that were equivalent to or greater than epibatidine (the gold-standard potent nAChR agonist isolated from Epipedobates tricolor) [1]. Several compounds in this series achieved picomolar radioligand binding affinity and nanomolar agonist potency in functional (calcium flux) assays, ranking them among the most potent hα4β2 ligands reported in the literature at the time of publication [1]. Importantly, many of these compounds demonstrated robust analgesic efficacy in the rat formalin model of persistent nociceptive pain, confirming that the in vitro potency translates to in vivo pharmacodynamic activity [1]. The unsubstituted (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane serves as the immediate precursor to these elaborated ligands via N-functionalization chemistry [2].

nAChR agonist α4β2 affinity Analgesic

Physicochemical Differentiation: Low Lipophilicity and Complete sp³ Character vs. More Lipophilic Diazabicyclo Analogs

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane possesses a computed logP of -0.0901 (essentially zero), a topological polar surface area (TPSA) of 15.27 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a fully saturated carbon framework (Fsp3 = 1.0, zero rotatable bonds) [1]. These properties place it in a favorable region of CNS drug-like chemical space: logP ≤ 3 is a widely accepted criterion for CNS penetration, and the absence of rotatable bonds coupled with complete sp³ hybridization favors high ligand efficiency and conformational pre-organization [2]. By comparison, the 8-methyl regioisomer exhibits a predicted boiling point of 166.5 ± 8.0 °C and pKa of 11.11, reflecting distinct physicochemical behavior . The unsubstituted 3,8-diazabicyclo[4.2.0]octane parent scaffold lacks the N-methyl group, resulting in two secondary amines with different reactivity profiles and increased hydrogen-bond donor count (HBD = 2 vs. 1 for the 3-methyl compound), which can affect passive membrane permeability [2].

LogP Fsp3 CNS drug-likeness Physicochemical properties

Clinically Validated Scaffold Class: Diazabicyclooctane (DBO) Core in Approved β-Lactamase Inhibitors

The 3,8-diazabicyclo[4.2.0]octane scaffold is a member of the broader diazabicyclooctane (DBO) class that has achieved clinical and commercial validation through the FDA approval of avibactam (a 1,6-diazabicyclo[3.2.1]octane derivative) in combination with ceftazidime (Avycaz) for complicated Gram-negative infections [1]. Beyond avibactam, multiple DBO-based β-lactamase inhibitors (BLIs) have entered clinical development, including zidebactam, nacubactam, and ETX0462, all of which exploit the conformational rigidity and dual-nitrogen geometry of the diazabicyclooctane core to achieve potent, mechanism-based inhibition of serine β-lactamases (classes A, C, and D) [2]. In the patent literature, aryl-substituted DBO compounds bearing the 3,8-diazabicyclo[4.2.0]octane architecture specifically have been claimed as β-lactamase inhibitors that, when combined with a β-lactam antibiotic at a fixed concentration of 4 μg/mL, achieve MIC values of ≤8 μg/mL against isogenic β-lactamase-expressing bacterial strains in the Synergy MIC Assay [3]. While (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane itself is an unelaborated precursor, it serves as the chiral building block for constructing these therapeutically relevant DBO derivatives via N-functionalization at the 8-position.

β-Lactamase inhibitor Antibiotic resistance DBO scaffold

Supply Chain and Purity: ≥98% Assay with Defined Stereochemistry from Multiple Global Vendors

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane is commercially available at ≥98% purity (HPLC or NMR assay) from multiple independent suppliers, including BLD Pharmatech (98%, United States), Angel Pharmatech (95%, China), MolCore (NLT 98%, China), and Leyan (98%, China), with the free base form cataloged under CAS 1434126-84-7 (MDL MFCD22205854) [1]. The dihydrochloride salt form (CAS 2227199-19-9) is also available at ≥98% purity from ChemScene and other vendors, offering enhanced aqueous solubility for direct use in biological assays . In contrast, the racemic cis mixture (often sold under CAS 2135332-33-9 without defined enantiomeric composition) and the 8-methyl regioisomer (CAS 1378258-85-5) are less widely stocked and may require custom synthesis for quantities >1 g . The ChemSpace aggregator platform lists 16 catalog entries from 11 suppliers for the (1R,6S) stereoisomer, with pack sizes ranging from 100 mg to 1 g and typical lead times of 20–30 days, indicating a mature and competitive supply market [1].

Purity Supply chain Procurement Quality control

Optimal Research and Industrial Application Scenarios for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 2135332-33-9)


Chiral Building Block for nAChR α4β2 Agonist Lead Optimization Programs

Medicinal chemistry teams pursuing novel analgesics or cognitive enhancers targeting the α4β2 nicotinic acetylcholine receptor should prioritize (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane as the stereochemically defined starting material for library synthesis. The Frost et al. (2006) SAR study provides a validated template: N-functionalization at the 8-position with heteroaryl-carbonyl groups yields compounds with picomolar Ki at hα4β2 and nanomolar functional agonist potency, with several analogs surpassing epibatidine in affinity [1]. The rigid, fully saturated scaffold contributes to high ligand efficiency and conformational pre-organization, while the low logP (-0.09) and zero rotatable bonds are favorable for CNS drug-like properties [2]. Using the defined (1R,6S) enantiomer rather than racemic material ensures that SAR interpretation is not confounded by the presence of the inactive or differentially active (1S,6R) enantiomer [1].

Precursor for Next-Generation Diazabicyclooctane (DBO) β-Lactamase Inhibitors

Research groups developing novel β-lactamase inhibitors to combat carbapenem-resistant Enterobacteriaceae and other multidrug-resistant Gram-negative pathogens can employ (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane as the chiral core scaffold for DBO elaboration. The broader DBO class—exemplified by the clinically approved avibactam—has demonstrated potent, mechanism-based inhibition of class A, C, and D serine β-lactamases, with synergistic MIC reductions of 8- to >128-fold when combined with ceftazidime or ceftolozane [3]. The 3-methyl substitution on the 3,8-diazabicyclo[4.2.0]octane scaffold differentiates it from the 1,6-diazabicyclo[3.2.1]octane architecture of avibactam, offering opportunities for novel intellectual property and potentially distinct β-lactamase inhibition spectra. The hydrochloride salt form (CAS 2227199-19-9) provides aqueous solubility suitable for direct use in biochemical and microbiological assays .

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 126.20 Da, logP of -0.09, TPSA of 15.27 Ų, and complete sp³ character (Fsp3 = 1.0), (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane satisfies all key fragment-likeness criteria (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) as defined by the Rule of Three for fragment-based screening [2]. Its zero rotatable bonds and rigid bicyclic geometry minimize entropic penalties upon target binding, while the two differentially reactive nitrogen atoms (tertiary N-methyl at position 3; secondary amine at position 8) provide orthogonal vectors for fragment growth. Incorporating this scaffold into fragment libraries offers access to a distinct region of 3D-chemical space compared to the planar, sp²-rich fragments that dominate many commercial collections, potentially enabling hits against challenging targets with shallow or polar binding sites.

Orexin Receptor Modulator Discovery Programs

The 3,8-diazabicyclo[4.2.0]octane scaffold has been explicitly claimed in patent applications covering disubstituted DBO compounds as orexin receptor modulators for the treatment of insomnia and other sleep disorders [4]. The (1R,6S)-3-methyl variant provides a pre-installed N-methyl group at the 3-position, leaving the 8-position free for diversification with the aryl-carbonyl or heteroaryl substituents that are characteristic of potent dual orexin receptor antagonists (DORAs). This regiochemical pre-functionalization can reduce the number of synthetic steps required to access lead compounds compared to starting from the unsubstituted 3,8-diazabicyclo[4.2.0]octane parent, which would require selective N-protection/deprotection sequences to achieve the same substitution pattern [4].

Quote Request

Request a Quote for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.